3-[(5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Description
This compound is a thiazolidinone derivative featuring a (Z)-configured methylidene group bridging a pyrazole and thiazolidinone ring. The core structure includes a 3-nitrophenyl substituent on the pyrazole moiety and a propanoic acid side chain on the thiazolidinone ring. Thiazolidinones are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its synthesis likely involves a Knoevenagel condensation between a pyrazole-carbaldehyde precursor and a thiazolidinone-propanoic acid derivative, followed by purification and characterization using spectroscopic methods (e.g., IR, NMR) .
Properties
IUPAC Name |
3-[(5Z)-5-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5S2/c27-19(28)9-10-24-21(29)18(33-22(24)32)12-15-13-25(16-6-2-1-3-7-16)23-20(15)14-5-4-8-17(11-14)26(30)31/h1-8,11-13H,9-10H2,(H,27,28)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSFNMIIAHCXFZ-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=C4C(=O)N(C(=S)S4)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C\4/C(=O)N(C(=S)S4)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365539 | |
| Record name | AC1LYKSH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6237-83-8 | |
| Record name | AC1LYKSH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole derivative, followed by the formation of the thiazolidinone ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction leads to amino derivatives. Substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
The compound 3-[(5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic molecule that has garnered attention in various fields of scientific research due to its potential biological activities. This article delves into its applications, synthesizing findings from diverse, verified sources while excluding unreliable references.
Structure Analysis
The compound features a thiazolidinone core, which is known for its biological significance, particularly in medicinal chemistry. The presence of the nitrophenyl and pyrazole groups contributes to its potential pharmacological properties.
Pharmaceutical Development
The compound has been investigated for its antimicrobial and anticancer properties. Studies have indicated that derivatives of thiazolidinones can exhibit significant activity against various cancer cell lines and pathogens.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the synthesis of thiazolidinone derivatives, including compounds similar to the one . These derivatives showed promising results in inhibiting the proliferation of cancer cells, suggesting a potential role as anticancer agents .
Biochemical Research
The compound's structure allows it to interact with specific enzymes and receptors, making it a candidate for studying enzyme inhibition and receptor modulation.
Example: Enzyme Inhibition
Research has demonstrated that certain thiazolidinone derivatives can inhibit enzymes involved in inflammatory pathways, which could be beneficial for developing anti-inflammatory drugs .
Material Science
Due to its unique chemical properties, the compound may also find applications in the development of advanced materials, particularly those with electronic or optical functionalities.
Potential Applications:
- Organic Photovoltaics : Compounds with similar structures have been explored for use in organic solar cells due to their ability to absorb light and facilitate charge transfer.
Agricultural Chemistry
There is emerging interest in utilizing such compounds as agrochemicals. Their potential fungicidal and herbicidal properties could be explored to develop new agricultural products.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazolidinone ring may also play a role in binding to proteins or nucleic acids, affecting their function .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in the substituents on the pyrazole-attached phenyl ring. Examples include:
Key Observations :
- Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro) generally yield higher product purity (68% for 13f) compared to electron-donating groups (48% for 13c) due to enhanced electrophilicity during condensation .
- Melting Points : Nitro-substituted derivatives (e.g., 13f) exhibit higher melting points (>240°C) than fluoro- or methoxy-substituted analogues, likely due to stronger intermolecular dipole interactions .
- Spectral Signatures : The nitro group in the main compound and 13f shows characteristic N=O symmetric/asymmetric stretching at ~1336 cm⁻¹. Methoxy and fluoro groups exhibit distinct C-O (1250 cm⁻¹) and C-F (1122 cm⁻¹) stretches, respectively .
Biological Activity
The compound 3-[(5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a monoisotopic mass of approximately 543.09564 Da. The structure includes a thiazolidine ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that thiazolidine derivatives often exhibit significant anticancer properties. For instance, studies have shown that compounds similar to our target molecule can induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 family proteins and activation of caspases.
A notable study explored the structure-activity relationship (SAR) of thiazolidine derivatives, revealing that modifications in the phenyl and thiazole rings significantly affect cytotoxicity against various cancer cell lines. In particular, the presence of electron-donating groups on the phenyl ring enhanced the anticancer activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 1.98 ± 1.22 | Jurkat |
| Target Compound | TBD | TBD |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been investigated through molecular docking studies, which suggest strong interactions with cyclooxygenase enzymes (COX). The presence of nitro groups in similar structures has been associated with enhanced anti-inflammatory activity due to their ability to stabilize reactive intermediates during inflammatory responses .
Antimicrobial Activity
Thiazolidine derivatives have also shown promise as antimicrobial agents. A study demonstrated that compounds with thiazolidine moieties exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Case Studies
- Antitumor Effects : In a recent study, a thiazolidine derivative was tested against breast cancer cell lines, showing a dose-dependent reduction in cell viability with an IC50 value significantly lower than standard chemotherapeutics.
- Inflammation Models : In vivo models demonstrated that administration of thiazolidine derivatives reduced paw edema in rats, indicating effective anti-inflammatory action.
Q & A
Q. What synthetic methodologies are optimal for preparing this compound and its structural analogs?
The compound can be synthesized via condensation reactions between substituted pyrazole aldehydes and thiazolidinone precursors. A standard protocol involves refluxing reactants in acetic acid with sodium acetate (0.01 mol) for 2.5–3 hours, followed by recrystallization from acetic acid to yield products with 48–83% efficiency . Key characterization includes melting point analysis (e.g., 90–92°C for nitro-substituted derivatives) and spectral validation (IR: O-H stretch at 3223–3279 cm⁻¹, C=O at 1702 cm⁻¹; NMR: aromatic protons at δ 8.39 ppm) .
Q. How is structural confirmation achieved for this compound?
Structural validation relies on FT-IR and NMR spectroscopy . For example:
- IR : O-H (3223–3279 cm⁻¹), C=O (1702 cm⁻¹), and C=S (1247 cm⁻¹) confirm functional groups .
- 1H NMR : Aromatic protons (δ 8.39 ppm for nitro-substituted phenyl), methylene protons (δ 3.2–4.0 ppm), and chiral center signals (δ 4.5–5.5 ppm) validate regiochemistry .
Advanced Research Questions
Q. How do substituents (e.g., nitro, methoxy) influence biological activity in analogs?
Structure-activity relationship (SAR) studies compare derivatives with varying substituents. For instance:
- Nitro groups (e.g., 4-nitrophenyl in 13g) enhance hydrogen bonding with target enzymes, as shown in molecular docking studies with 14-α-demethylase lanosterol (PDB: 3LD6) .
- Methoxy groups (e.g., 4-methoxyphenyl in 13c) alter electronic properties, reducing steric hindrance for receptor binding . Bioassays (e.g., antifungal activity) should follow standardized protocols like broth microdilution for quantitative analysis .
Q. What computational approaches predict the compound’s interaction with biological targets?
Molecular docking using software like AutoDock Vina can model interactions. For example, docking with 14-α-demethylase lanosterol (3LD6) predicts binding affinity based on hydrogen bonds between the nitro group and enzyme active sites (e.g., Tyr 118, His 314) . Validation requires comparative IC₅₀ assays against reference inhibitors (e.g., fluconazole) .
Q. How can researchers address contradictions in synthetic yields or melting points across studies?
Variations arise from reaction conditions (e.g., catalyst type, solvent purity). For example:
- Yield discrepancies : 67% (13g) vs. 83% (13h) may reflect differences in stoichiometry or recrystallization efficiency .
- Melting point ranges : Narrow ranges (e.g., 240–242°C for 13f) indicate high purity, while broader ranges suggest impurities; repeat recrystallization or column chromatography is advised .
Q. What strategies control regioselectivity during heterocyclic ring formation?
Regiochemistry is influenced by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
